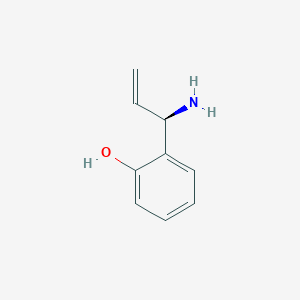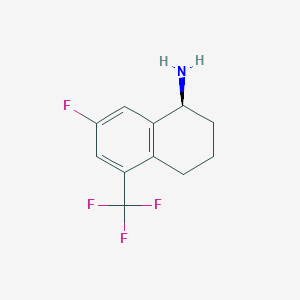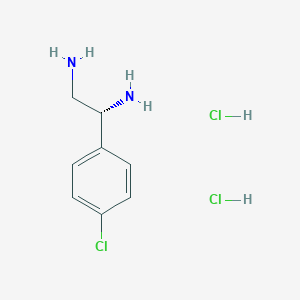
3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,5-dimethylphenyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amino group is then reacted with 2,5-dimethylbenzaldehyde in a condensation reaction to form the corresponding imine.
Reduction and hydrolysis: The imine is reduced to the amine using a reducing agent like sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the Boc group can be achieved using strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deprotected amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Peptide Synthesis: Used in the synthesis of peptides and proteins by protecting the amino group.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The 2,5-dimethylphenyl group can provide steric hindrance and electronic effects that influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
- 3-((Tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid
Uniqueness
The presence of the 2,5-dimethylphenyl group in “3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-11(2)12(8-10)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Clé InChI |
UMPJYBVBQCUYQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)

![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)


![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
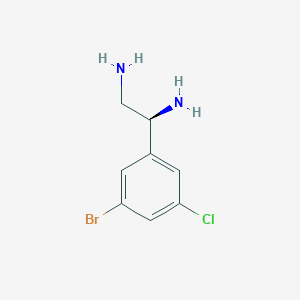
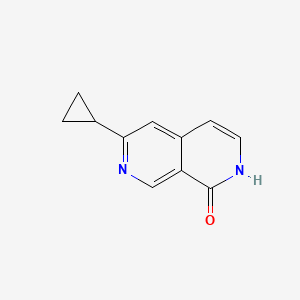
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
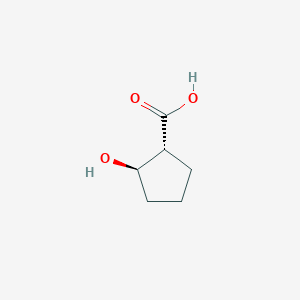
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
